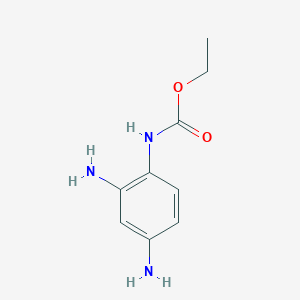
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxanes, which are six-membered ring structures containing one oxygen atom. The presence of benzyl and nitromethyl groups attached to the oxane ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzyl alcohol and nitromethane as starting materials. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the oxane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted oxanes depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol
- (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[[(phenylmethyl)amino]methyl]oxane-3,4,5-triol
Uniqueness
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is unique due to the presence of both benzyl and nitromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO6 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H17NO6/c15-10-11(16)13(7-14(18)19,8-20-12(10)17)6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 |
Clé InChI |
FGZNLUALCNMPPX-WUHRBBMRSA-N |
SMILES isomérique |
C1[C@@]([C@H]([C@@H]([C@@H](O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
SMILES canonique |
C1C(C(C(C(O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



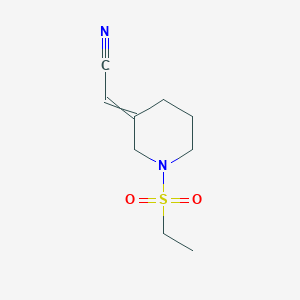
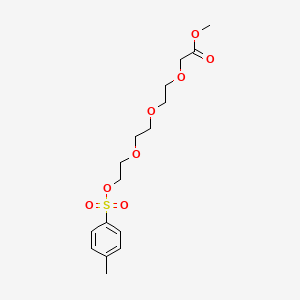



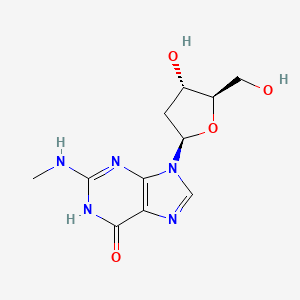

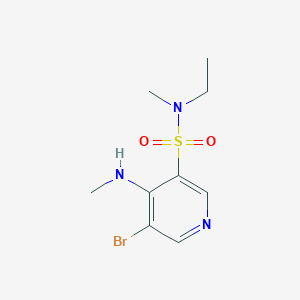
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

